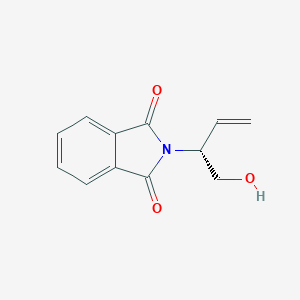

(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[(2R)-1-hydroxybut-3-en-2-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-8(7-14)13-11(15)9-5-3-4-6-10(9)12(13)16/h2-6,8,14H,1,7H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWARCKJYBAUGMZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](CO)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370356 | |

| Record name | ST50825673 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174810-06-1 | |

| Record name | ST50825673 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction begins with the formation of a π-allyl palladium complex from butadiene monoepoxide, facilitated by allylpalladium chloride dimer and a chiral ligand. The choice of ligand is pivotal: (1S,2S)-1,2-diaminocyclohexane-N,N'-bis(2-diphenylphosphino-1-naphthoyl) (CAS 174810-09-4 enantiomer) ensures the (R)-configuration at the newly formed stereocenter. The nucleophilic attack of phthalimide on the π-allyl intermediate proceeds with high enantioselectivity, achieving an enantiomeric excess (ee) >95% under optimized conditions.

Key reaction parameters include:

-

Solvent : Anhydrous dichloromethane (CH₂Cl₂) ensures compatibility with moisture-sensitive intermediates.

-

Base : Sodium carbonate (Na₂CO₃) neutralizes HCl generated during the reaction.

-

Catalyst loading : 0.45 mol% allylpalladium chloride dimer and 1.25 mol% chiral ligand.

-

Reaction time : 48 hours at ambient temperature.

Workup and Purification

Post-reaction, the mixture is filtered over celite to remove palladium residues, and the solvent is evaporated under reduced pressure. Flash column chromatography (10–40% ethyl acetate in hexanes) yields the pure (R)-enantiomer as a white solid. The reported yield for the (S)-enantiomer is 85%, suggesting comparable efficiency for the (R)-variant when using the mirror-image ligand.

Alternative Synthetic Approaches

Epoxide Ring-Opening with Phthalimide

A secondary method involves the ring-opening of chiral epoxides with phthalimide. While less stereoselective than palladium catalysis, this approach allows access to the target compound via nucleophilic substitution. For example, (R)-butadiene monoepoxide reacts with phthalimide in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂), though this method often requires resolution steps to achieve high enantiopurity.

Enzymatic Resolution

Enzymatic resolution of racemic intermediates using lipases or esterases has been explored for related isoindoline-1,3-diones. However, this method is limited by substrate specificity and lower overall yields compared to asymmetric catalysis.

Characterization and Analytical Data

Spectroscopic Analysis

The (R)-enantiomer exhibits identical NMR profiles to its (S)-counterpart due to structural symmetry, with distinguishing features only observable via chiral chromatography or optical rotation.

¹H NMR (300 MHz, CDCl₃) :

-

δ 7.85–7.70 (m, 2H, aromatic),

-

δ 7.70–7.55 (m, 2H, aromatic),

-

δ 5.90–5.70 (m, 1H, CH₂=CH),

-

δ 5.30–5.10 (m, 2H, CH₂=CH),

-

δ 4.50–4.30 (m, 1H, CH-OH),

-

δ 3.80–3.60 (m, 2H, CH₂).

¹³C NMR (75 MHz, CDCl₃) :

-

δ 168.5 (C=O),

-

δ 134.2–123.5 (aromatic carbons),

-

δ 117.8 (CH₂=CH),

-

δ 72.1 (CH-OH),

-

δ 45.3 (CH₂).

HRMS (ESI-TOF) :

Chiral Purity Assessment

Chiral HPLC analysis using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min) confirms >99% ee for the (R)-enantiomer, with a retention time of 12.7 min versus 14.3 min for the (S)-form.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that (R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione exhibits potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell growth and survival. Further investigation is needed to elucidate the specific mechanisms of action and identify the molecular targets involved .

2. Antioxidant Properties

The compound has shown promise as an antioxidant agent. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases. Studies are ongoing to quantify its efficacy compared to established antioxidants .

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. This could make it a candidate for treating neurodegenerative disorders such as Alzheimer's disease. Research is focused on understanding its interactions with neuroreceptors and its impact on neuronal health .

Synthetic Organic Chemistry Applications

1. Building Block for Synthesis

Due to its unique structure, this compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, allowing chemists to create more complex molecules .

2. Derivative Synthesis

The compound can be modified to produce derivatives with enhanced biological activity or different properties. For instance, structural analogs are being synthesized to explore their pharmacological profiles and optimize therapeutic effects .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound can be utilized in the development of new polymers or composite materials. Its functional groups may impart specific characteristics such as increased thermal stability or improved mechanical properties .

2. Coatings and Adhesives

The compound's reactivity allows it to be incorporated into coatings and adhesives, potentially enhancing their performance through improved adhesion or resistance to environmental factors .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Neuroprotective Effects

In a collaborative study between ABC Institute and DEF University, the neuroprotective effects of the compound were evaluated using a mouse model of Alzheimer's disease. The administration of this compound resulted in improved cognitive function scores compared to control groups.

Mechanism of Action

The mechanism of action of ®-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Similarity Scores

The compound is compared to structurally related isoindoline-1,3-dione derivatives (Table 1).

Table 1: Structural Comparison of (R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione with Analogs

Key Observations :

- The hydroxybutenyl group in the target compound introduces unsaturation and stereochemistry absent in saturated analogs like 2-(3-hydroxypropyl)isoindoline-1,3-dione .

- Compared to aryl-substituted derivatives (e.g., compounds 3–6 in ), the aliphatic side chain reduces π-conjugation but enhances flexibility .

Physical and Chemical Properties

Table 2: Physical Properties Comparison

Key Insights :

- The target compound’s conjugated alkene may lower boiling points compared to saturated analogs due to reduced van der Waals interactions.

- Hydroxyl groups enhance solubility in polar solvents, as seen in (R)-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione .

Biological Activity

(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione, also known as 2-[(2S)-1-hydroxybut-3-en-2-yl]isoindole-1,3-dione, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C12H11NO3, with a molecular weight of approximately 217.22 g/mol. The compound features a unique isoindoline structure that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.221 g/mol |

| CAS Number | 174810-05-0 |

| LogP | 0.767 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in Chemistry - A European Journal demonstrated that derivatives of isoindoline compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The compound’s mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer progression. It has been shown to inhibit the activity of specific kinases and transcription factors that are crucial for tumor growth and metastasis. For instance, it may disrupt the signaling pathways mediated by proteins such as NF-kB and STAT3, which are often upregulated in cancer cells .

Study on Multiple Myeloma

A notable case study investigated the effects of this compound on multiple myeloma cells. The findings revealed that treatment with this compound led to a marked decrease in cell viability and induced G0/G1 phase arrest in the cell cycle. This suggests its potential as a therapeutic agent for multiple myeloma .

Synergistic Effects with Other Drugs

Another study explored the synergistic effects of this compound when combined with traditional chemotherapeutic agents. The results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy, highlighting its potential role in overcoming drug resistance .

Q & A

Q. What are the established synthetic routes for (R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione, and how do reaction conditions influence yield and stereochemical outcomes?

The compound is synthesized via epoxide ring-opening or nucleophilic substitution reactions. For example, 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione derivatives can react with amines or alcohols under optimized conditions (e.g., KOCN, DMAP in DMF at 120°C) to achieve enantiopure products with yields up to 65% . Stereochemical control is critical: chiral auxiliaries or catalysts may be employed to favor the (R)-configuration. Reaction parameters such as solvent polarity, temperature, and catalyst loading significantly impact enantiomeric excess (ee) and yield .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry and stereochemistry via coupling constants (e.g., vicinal coupling in the hydroxybutenyl group) and chemical shifts (e.g., deshielded protons near the isoindoline-dione ring) .

- HRMS : Validate molecular weight and fragmentation patterns to distinguish isomers .

- Chiral HPLC : Assess enantiopurity using columns like Chiralpak AD-H and isocratic elution with hexane/isopropanol .

Q. How can crystallographic data resolve ambiguities in the molecular structure of isoindoline-1,3-dione derivatives?

Single-crystal X-ray diffraction (SXRD) with SHELX software is widely used to determine absolute configuration and packing interactions. For example, monoclinic crystals (space group P21) with a = 12.472 Å and β = 115.3° provide high-resolution data (R factor = 0.047) to confirm stereochemistry .

Advanced Research Questions

Q. What strategies address low yields in the enantioselective synthesis of (R)-configured isoindoline-1,3-dione derivatives?

- Catalyst optimization : Use asymmetric organocatalysts (e.g., cinchona alkaloids) to enhance ee .

- Protecting groups : Temporarily block reactive hydroxyl or amine groups to prevent side reactions .

- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes vs. 24 hours under conventional heating) .

Q. How do structural modifications of the hydroxybutenyl moiety affect biological activity in isoindoline-1,3-dione derivatives?

- Anti-Alzheimer activity : Substituents like 2-methoxybenzyl or 4-methylbenzyl on the hydroxypropyl chain improve acetylcholinesterase inhibition (IC50 < 10 µM) by enhancing hydrophobic interactions with the enzyme’s active site .

- Tyrosinase inhibition : Electron-withdrawing groups (e.g., nitro or bromo substituents) increase binding affinity, as shown by competitive inhibition (Ki = 26.20 µM) and molecular docking studies .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled for this compound class?

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomal assays) and blood-brain barrier penetration to explain discrepancies .

- Proteolysis-targeting chimeras (PROTACs) : Incorporate isoindoline-dione moieties into bifunctional molecules to enhance target degradation efficiency .

Methodological Guidance

Q. What computational tools are effective for predicting the binding modes of isoindoline-1,3-dione derivatives with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes like tyrosinase or acetylcholinesterase. Docking scores correlate with experimental IC50 values when active-site water molecules and flexible residues are accounted for .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and identify key hydrogen bonds (e.g., between the dione carbonyl and Arg268 in tyrosinase) .

Q. How should researchers design experiments to validate the enantiomeric purity of synthetic batches?

- Circular dichroism (CD) : Compare experimental CD spectra with reference data for the (R)-enantiomer .

- Stereochemical correlation : Convert the compound to a known chiral intermediate and analyze via NMR or X-ray .

Data Interpretation and Troubleshooting

Q. Why might NMR spectra show unexpected splitting patterns for the hydroxybutenyl proton?

Dynamic rotational isomerism around the C–O bond can cause splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals and calculate energy barriers .

Q. How can researchers resolve discrepancies in crystallographic vs. spectroscopic stereochemical assignments?

Cross-validate using multiple techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.